3-Amino-4,4-diethoxypiperidine-1-carboxylic acid tert-butyl ester oxalate
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Overview
Description
tert-Butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate oxalate: is a chemical compound with the molecular formula C14H28N2O4. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate with oxalic acid to form the oxalate salt. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process typically includes steps such as purification and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is valued for its reactivity and ability to form stable compounds .
Biology: The compound is used in biological research to study enzyme interactions and protein modifications. Its unique structure allows it to interact with various biological molecules, making it a useful tool in biochemical studies .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of new drugs and as a reference compound in pharmacological studies .
Industry: Industrially, tert-Butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale production processes .
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 4-aminopiperidine-1-carboxylate
- tert-Butyl 3-amino-4,4-dimethoxypiperidine-1-carboxylate
- tert-Butyl 3-amino-4,4-diethoxypyrrolidine-1-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both tert-butyl and diethoxy groups. These features confer distinct reactivity and stability, making it particularly useful in certain synthetic and research applications .
Properties
Molecular Formula |
C16H30N2O8 |
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Molecular Weight |
378.42 g/mol |
IUPAC Name |
tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C14H28N2O4.C2H2O4/c1-6-18-14(19-7-2)8-9-16(10-11(14)15)12(17)20-13(3,4)5;3-1(4)2(5)6/h11H,6-10,15H2,1-5H3;(H,3,4)(H,5,6) |
InChI Key |
TWYGLWWBIFOTLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCN(CC1N)C(=O)OC(C)(C)C)OCC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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